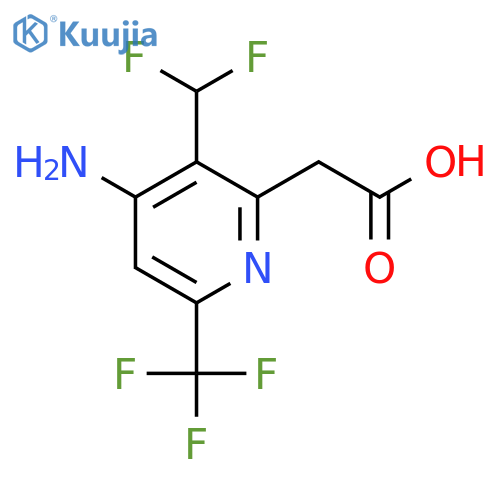Cas no 1805154-91-9 (4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid)

1805154-91-9 structure
商品名:4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid
CAS番号:1805154-91-9
MF:C9H7F5N2O2
メガワット:270.156099557877
CID:4858331
4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C9H7F5N2O2/c10-8(11)7-3(15)1-5(9(12,13)14)16-4(7)2-6(17)18/h1,8H,2H2,(H2,15,16)(H,17,18)
- InChIKey: DTUAIBZSFRTBJW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(C(F)(F)F)N=C1CC(=O)O)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 310
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063369-1g |
4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid |
1805154-91-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
1805154-91-9 (4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
